2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol - 904010-89-5

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Catalog Number: EVT-2791159
CAS Number: 904010-89-5
Molecular Formula: C23H22F3N3O4
Molecular Weight: 461.441
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a compound belonging to a class of 1,2-bis-sulfonamides that have been identified as potential modulators of chemokine receptors []. Chemokine receptors are a family of proteins found on the surface of cells that play a role in various biological processes, including inflammation and immune response. Modulating the activity of these receptors can be useful for treating a variety of diseases.

Mechanism of Action

While the abstract identifies 1,2-bis-sulfonamides as modulators of chemokine receptors, it does not specify the mechanism of action for 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol []. Further research is needed to elucidate how this compound interacts with chemokine receptors.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial building block in the synthesis of numerous biologically active molecules, including the anticancer drug osimertinib []. Its significance in medicinal chemistry stems from its versatility as an intermediate for creating various drug candidates.

Relevance: While this compound does not share the same core structure as 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, its relevance lies in its role as a key starting material for synthesizing structurally similar compounds. The paper highlights three specific derivatives of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one that demonstrate potential anticancer properties []. These derivatives, like the target compound, likely interact with specific biological targets involved in cancer progression. Therefore, exploring the structure-activity relationships of these derivatives and comparing them to the target compound could offer valuable insights for drug discovery efforts.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound (1 in the paper) is a third-generation EGFR-TKI (Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor) []. EGFR-TKIs are a class of anticancer drugs that act by blocking the activity of EGFR, a protein involved in cell growth and proliferation. Overactivation of EGFR is implicated in several cancers. Third-generation EGFR-TKIs are particularly significant for their ability to target specific EGFR mutations, including T790M and L858R, which are often associated with resistance to earlier generations of EGFR-TKIs [].

Relevance: This compound shares a structural similarity with 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol in its pyrimidine ring system []. The presence of the pyrimidine moiety in both compounds suggests that they might exhibit similar binding affinities or interactions with biological targets. Furthermore, the fact that both are involved in anticancer research, albeit through different mechanisms, highlights their potential value in understanding and combating cancer.

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound (2 in the paper), along with compound 1, belongs to the third generation of EGFR-TKIs and shows effectiveness in treating cancers with specific EGFR mutations like T790M and L858R []. These compounds represent a significant advancement in cancer treatment by addressing drug resistance, a major challenge in chemotherapy.

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound (3 in the paper) is another example of a third-generation EGFR-TKI with promising anticancer activity, particularly against tumors harboring T790M and L858R mutations []. Its inclusion in the paper emphasizes the importance of developing compounds that target these specific mutations to overcome acquired resistance to cancer treatments.

Relevance: This compound, along with the target compound, 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, belongs to the pyrimidine derivative family. The presence of a pyrimidine ring as a central structural motif in both compounds highlights a key commonality []. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer effects. Analyzing the structure-activity relationship within this chemical class, including both the target compound and this related compound, can offer insights for designing new and improved anticancer agents.

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (PPMP)

Compound Description: PPMP is a novel tubulin-depolymerizing agent, meaning it disrupts the formation of microtubules, which are essential for cell division []. This disruption leads to cell cycle arrest and apoptosis, making it a potential candidate for esophageal cancer treatment [].

Relevance: PPMP exhibits notable structural parallels with 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, primarily sharing the 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl ether substituents []. These shared structural elements might contribute to similar pharmacological profiles or interactions with biological targets. Specifically, the presence of the 3,4-dimethoxyphenyl group in both compounds suggests that this moiety might play a crucial role in their respective mechanisms of action, warranting further investigation.

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: CCT196969 is classified as a panRAF inhibitor []. PanRAF inhibitors block the activity of all RAF isoforms (ARAF, BRAF, CRAF), which are kinases involved in the MAPK signaling pathway, a crucial pathway regulating cell growth, proliferation, and survival []. Inhibiting this pathway is a strategy for treating cancers driven by aberrant MAPK signaling, like melanoma [].

Relevance: While CCT196969 does not share a direct structural resemblance to 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, it is grouped under the broader category of kinase inhibitors, which also includes the target compound if we consider its potential role as a kinase inhibitor. Understanding the structural features of different kinase inhibitors, their target selectivity, and their ability to penetrate the blood-brain barrier can provide valuable insights for developing more effective therapies against brain metastases, a significant challenge in melanoma treatment [].

LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

Compound Description: Similar to CCT196969, LY3009120 is also a panRAF inhibitor, targeting all RAF isoforms to disrupt the MAPK signaling pathway []. This makes it a potential therapeutic agent for cancers where the MAPK pathway is dysregulated, including melanoma [].

Relevance: LY3009120, like the previous compound and the target compound, 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, falls under the umbrella of kinase inhibitors. Investigating and comparing different panRAF inhibitors, including their brain distribution and efficacy against melanoma cells, is crucial for developing more effective treatments for melanoma brain metastases, as highlighted in the research [].

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]]-

Compound Description: MLN2480 is another panRAF inhibitor explored for its potential in treating melanoma, especially cases with brain metastases []. Its ability to inhibit all RAF isoforms makes it a promising candidate for overcoming resistance mechanisms and paradoxical pathway activation sometimes associated with selective BRAF inhibitors [].

Relevance: Similar to the target compound, 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, MLN2480 can also be classified as a kinase inhibitor. Although their structures differ, their shared classification underscores a common theme in drug development: targeting kinases to modulate cellular signaling pathways involved in diseases like cancer. Examining different panRAF inhibitors, including MLN2480, provides a comparative framework for understanding the relationship between structure, activity, and brain distribution, all of which are crucial for developing more effective treatments for melanoma brain metastases [].

Properties

CAS Number

904010-89-5

Product Name

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol

Molecular Formula

C23H22F3N3O4

Molecular Weight

461.441

InChI

InChI=1S/C23H22F3N3O4/c1-12(2)11-33-14-6-7-15(16(30)10-14)20-19(21(23(24,25)26)29-22(27)28-20)13-5-8-17(31-3)18(9-13)32-4/h5-10,30H,1,11H2,2-4H3,(H2,27,28,29)

InChI Key

NZKVUVJEBMXLMV-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.